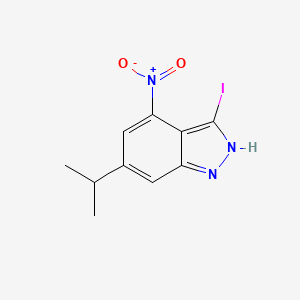

3-Iodo-6-isopropyl-4-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-nitro-6-propan-2-yl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN3O2/c1-5(2)6-3-7-9(10(11)13-12-7)8(4-6)14(15)16/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRGFDFBGARJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259625 | |

| Record name | 3-Iodo-6-(1-methylethyl)-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-91-9 | |

| Record name | 3-Iodo-6-(1-methylethyl)-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-(1-methylethyl)-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 6 Isopropyl 4 Nitro 1h Indazole

Retrosynthetic Analysis and Strategic Disconnections for the Indazole Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.inyoutube.com The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. ias.ac.in For 3-Iodo-6-isopropyl-4-nitro-1H-indazole, the key strategic disconnections would focus on the formation of the indazole ring and the introduction of the various substituents.

A primary disconnection would be at the N-N bond of the pyrazole (B372694) portion of the indazole ring, a common strategy in heterocycle synthesis. organic-chemistry.org Further disconnections would target the C-I, C-NO₂, and C-isopropyl bonds. This leads to a retrosynthetic tree outlining potential synthetic pathways. One plausible retrosynthetic approach is illustrated below:

Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates a possible deconstruction of the target molecule into simpler precursors.

This analysis suggests that the synthesis could begin with a substituted benzene (B151609) derivative, which is then elaborated to form the indazole core, followed by sequential introduction of the iodo and nitro groups. The order of these final functionalization steps would be critical to ensure the desired regiochemistry.

Classical and Established Synthetic Routes to Substituted Indazoles

The classical synthesis of substituted indazoles involves a combination of cyclization strategies to form the core ring structure, followed by the introduction of various functional groups onto the bicyclic system.

The formation of the indazole ring is the cornerstone of the synthesis. Numerous methods have been developed for this purpose, often involving the cyclization of appropriately substituted benzene derivatives. nih.govorganic-chemistry.orgnih.govacs.org Some of the most common strategies include:

From o-Haloaryl N-sulfonylhydrazones: A versatile approach involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be achieved using copper catalysts. nih.gov This method offers good tolerance for various functional groups. nih.gov

From Arynes and Hydrazones: The [3+2] annulation approach between arynes and hydrazones provides a direct route to the 1H-indazole skeleton. organic-chemistry.orgnih.govacs.org This reaction can be adapted to produce a variety of substituted indazoles under mild conditions. organic-chemistry.orgnih.govacs.org

From 2-Aminobenzonitriles: Substituted 1H-indazoles can be synthesized from 2-aminobenzonitriles through various catalytic processes. nih.gov

Oxidative Cyclization of 2-Aminomethyl-phenylamines: An N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines can produce different tautomeric forms of indazoles. organic-chemistry.org

| Cyclization Strategy | Starting Materials | Key Features |

| From o-Haloaryl N-sulfonylhydrazones | o-Haloaryl N-sulfonylhydrazones | Copper-catalyzed, good functional group tolerance. nih.gov |

| From Arynes and Hydrazones | Arynes and Hydrazones | [3+2] annulation, mild reaction conditions. organic-chemistry.orgnih.govacs.org |

| From 2-Aminobenzonitriles | 2-Aminobenzonitriles | Catalytic C-H activation and C-N/N-N coupling. nih.gov |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | N-N bond formation, access to various tautomers. organic-chemistry.org |

The introduction of a halogen at the C3 position of the indazole ring is a crucial step for the synthesis of the target molecule. This functionalization is often achieved through electrophilic halogenation.

Iodination: The direct iodination of the indazole core at the C3 position can be accomplished using molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a solvent like N,N-dimethylformamide (DMF). The base facilitates the deprotonation of the indazole, increasing its nucleophilicity for the subsequent reaction with iodine.

Bromination: Similarly, bromination at the C3 position can be achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin under various conditions, including ultrasound assistance. chim.itnih.gov

| Halogenation Method | Reagent | Position |

| Iodination | Iodine (I₂) and a base (e.g., KOH) | C3 |

| Bromination | N-Bromosuccinimide (NBS) or Dibromohydantoin | C3 chim.itnih.gov |

The introduction of a nitro group at the C4 position of the indazole ring requires careful consideration of the directing effects of the existing substituents. The regioselectivity of nitration is highly dependent on the reaction conditions and the electronic nature of the indazole derivative.

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. However, the nitration of indazoles can be complex due to the presence of the fused heterocyclic ring. Iron-promoted C3-H nitration of 2H-indazoles has been reported, suggesting that direct C-H functionalization is a possible route. researchgate.netrsc.org For the target molecule, nitration would likely be performed on a pre-formed 6-isopropyl-1H-indazole or 3-iodo-6-isopropyl-1H-indazole. The directing effects of the isopropyl group (ortho, para-directing) and the pyrazole ring would influence the position of nitration. libretexts.orgmsu.edulibretexts.org The interplay of these directing effects would need to be carefully managed to achieve the desired C4 substitution. libretexts.org

The isopropyl group can be introduced onto the benzene ring at various stages of the synthesis. One common method is the Friedel-Crafts alkylation of a suitable benzene derivative with an isopropyl halide (e.g., 2-chloropropane) or propene in the presence of a Lewis acid catalyst. youtube.com Alternatively, a Friedel-Crafts acylation followed by reduction can be employed to avoid potential polyalkylation and rearrangement issues. youtube.com The resulting isopropylbenzene derivative, also known as cumene (B47948), could then be used as a starting material for the subsequent steps leading to the formation of the indazole ring. youtube.com

Novel and Advanced Synthetic Approaches

Modern organic synthesis has seen the development of more efficient and selective methods for the construction of complex molecules. For substituted indazoles, these include:

Transition-Metal-Catalyzed C-H Activation/Annulation: This strategy allows for the direct formation of the indazole ring from simpler starting materials through sequential C-H bond activation and cyclization, often catalyzed by rhodium or palladium complexes. nih.govnih.gov This approach offers high atom economy and can lead to the one-step construction of functionalized indazole derivatives. nih.gov

Electrochemical Synthesis: Electrochemical methods are emerging as environmentally friendly alternatives for the synthesis and functionalization of heterocycles. nih.gov For instance, electrochemical halogenation of 2H-indazoles has been developed, avoiding the need for metal catalysts and chemical oxidants. researchgate.net

Palladium-Catalyzed Cascade Reactions: A palladium-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazoles has been reported, involving a double C-N bond formation. acs.org

These advanced methods offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical routes. While not yet specifically reported for this compound, they represent promising avenues for future synthetic explorations.

Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Metal-catalyzed cross-coupling reactions are pivotal for the functionalization of the indazole core, particularly at the C-3 position. While direct synthesis of this compound may involve initial iodination followed by other substitutions, the iodo-group itself serves as a versatile handle for introducing a wide array of functional groups through well-established coupling protocols.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. For instance, a 3-iodoindazole scaffold can be coupled with various partners. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful method for C-3 functionalization. mdpi.com Similarly, the Heck reaction allows for the introduction of vinylic groups by coupling the 3-iodoindazole with an alkene in the presence of a palladium catalyst. google.com

The choice of catalyst, ligands, and reaction conditions is critical for the success of these transformations. For example, catalyst systems involving palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. mdpi.comnih.gov Ligands such as tri-o-tolylphosphine (B155546) or ferrocene-based phosphines can enhance catalyst stability and reactivity. mdpi.comgoogle.com The use of a suitable base, like sodium carbonate or N,N-diisopropylethylamine, is also essential for the catalytic cycle. google.comnih.gov These coupling reactions are not only high-yielding but also offer broad functional group tolerance, making them indispensable tools in the synthesis of complex indazole derivatives.

Table 1: Examples of Metal-Catalyzed Reactions on the Indazole Ring

| Reaction Type | Catalyst/Ligand | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | 3-Iodo-1H-indazole, Organoboronic acids | C-3 Arylated/Alkenylated Indazoles |

| Heck Reaction | Pd(OAc)₂, tri-o-tolylphosphine | 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole, 2-vinyl pyridine | C-3 Vinylated Indazoles |

This table presents generalized examples of metal-catalyzed reactions applicable to the indazole scaffold.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of nitro-substituted indazoles, this involves moving away from harsh and hazardous reagents like concentrated nitric and sulfuric acids.

A notable green approach is the development of non-acidic and metal-free nitration methods. One such strategy employs trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. nih.gov This method offers a milder alternative for the regioselective nitration of aromatic and heterocyclic systems, potentially applicable to a 6-isopropyl-1H-indazole intermediate. nih.gov Such protocols are not only more environmentally benign but can also improve functional group compatibility and reduce the formation of unwanted byproducts. nih.gov The use of less hazardous solvents and reagents, minimizing waste, and improving energy efficiency are core tenets of this approach.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The synthesis of heterocyclic compounds like indazoles is well-suited for flow chemistry methodologies. nih.gov

Multi-step syntheses can be "telescoped" into a continuous sequence, avoiding the isolation and purification of intermediates. allfordrugs.com For a molecule like this compound, a hypothetical flow process could involve sequential nitration, reduction, diazotization, and cyclization steps starting from a suitable precursor like cumene (isopropylbenzene). nih.govallfordrugs.com Each step would occur in a dedicated module of the flow reactor under optimized conditions of temperature, pressure, and residence time. nih.gov This approach is particularly beneficial for handling hazardous reagents or unstable intermediates, as only small quantities are present in the reactor at any given time. nih.gov The application of flow chemistry can lead to more efficient, scalable, and environmentally friendly processes for producing complex indazole derivatives. nih.gov

Control of Regioselectivity and Chemoselectivity in Synthetic Transformations

Achieving the correct arrangement of substituents on the indazole ring—iodine at C-3, nitro at C-4, and isopropyl at C-6—requires precise control over regioselectivity. The substitution pattern on the starting materials heavily influences the outcome of subsequent reactions.

In the nitration of a substituted indazole, the existing groups direct the position of the incoming nitro group. For example, an activating group like a methyl (or isopropyl) at the C-6 position would typically direct electrophilic substitution. However, the synthesis of a 4-nitro derivative requires specific strategies to overcome the natural directing effects.

Similarly, methylation of a nitro-indazole can result in a mixture of N-1 and N-2 methylated products. researchgate.net The choice of methylating agent and reaction conditions can influence the regioselectivity of this N-alkylation. For instance, reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) have been used to achieve regioselective methylation. researchgate.netgoogle.com

In 1,3-dipolar cycloaddition reactions used to construct the pyrazole ring of the indazole system, the regioselectivity is confirmed through techniques like 2D-NMR. rsc.org Computational methods, such as Density Functional Theory (DFT), can also predict the most stable regioisomer by analyzing the activation energies of different reaction pathways. rsc.org Careful selection of precursors and reaction conditions is therefore paramount to ensure the desired chemoselectivity and regioselectivity in the synthesis of multi-substituted indazoles.

Synthetic Challenges and Advancements in Compound Preparation

The preparation of a specifically substituted compound like this compound presents several challenges. A primary hurdle is the introduction of multiple substituents with precise regiocontrol. The synthesis often involves multi-step sequences, where protecting groups may be necessary to mask reactive sites, such as the N-1 position of the indazole ring, to ensure that subsequent reactions occur at the desired location. google.com For example, a tetrahydropyranyl (THP) group is often used to protect the indazole nitrogen during C-3 functionalization via Heck or Suzuki reactions. google.combldpharm.com

Advancements in synthetic methodology are helping to overcome these challenges. The development of highly regioselective reactions, such as the non-acidic nitration methods, provides better control over the substitution pattern. nih.gov The use of more efficient and selective catalysts in cross-coupling reactions improves yields and reduces byproducts. mdpi.com Furthermore, the adoption of flow chemistry provides a safer and more scalable platform for complex multi-step syntheses, representing a significant advancement in the preparation of specialized indazole compounds. nih.gov

Chemical Reactivity and Functional Group Transformations of 3 Iodo 6 Isopropyl 4 Nitro 1h Indazole

Reactivity of the Indazole Heterocycle

Transformations Involving the 3-Iodo Moiety

The carbon-iodine bond at the 3-position of the indazole ring is the most labile site for synthetic modification. The high polarizability and relatively low bond strength of the C-I bond make it an excellent leaving group in a variety of metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and the 3-iodo group of the indazole scaffold readily participates in these transformations.

The Suzuki-Miyaura coupling allows for the introduction of aryl and vinyl groups. While specific studies on 3-iodo-6-isopropyl-4-nitro-1H-indazole are not prevalent, the reactivity of analogous compounds provides valuable insight. For instance, the Suzuki-type vinylation of unprotected 3-iodo-5-nitroindazole with pinacol (B44631) vinyl boronate has been successfully demonstrated. nih.gov This reaction, catalyzed by Pd(PPh₃)₄ with a sodium carbonate base in aqueous 1,4-dioxane, proceeds under microwave irradiation to afford the corresponding 3-vinylindazole in excellent yield. nih.gov The presence of the electron-withdrawing nitro group is noted to enhance the reactivity of the 3-iodoindazole towards Suzuki cross-coupling. nih.gov It is also observed that N-Boc protected 3-iodo-5-nitroindazole can lead to deprotection as a significant side reaction, suggesting that unprotected indazoles can be effective substrates in these couplings. nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2N) | 1,4-Dioxane/H₂O | Microwave, 120 °C, 40 min | 3-Vinyl-5-nitro-1H-indazole | 87 |

The Heck reaction , another palladium-catalyzed process, facilitates the alkenylation of aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product. youtube.com

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

The 3-iodo group can undergo metal-halogen exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium, to generate a potent 3-indazolyl organometallic intermediate. wikipedia.orgharvard.edu This reaction is generally very fast, especially with aryl iodides, and is often carried out at low temperatures to prevent side reactions. wikipedia.org The resulting organolithium species is a strong nucleophile and can be trapped with various electrophiles to introduce a wide array of functional groups at the 3-position.

The rate of lithium-halogen exchange follows the trend I > Br > Cl, making the 3-iodo substituent particularly suitable for this transformation. wikipedia.org The mechanism is believed to proceed through a nucleophilic attack of the organolithium reagent on the iodine atom, potentially forming an "ate-complex" intermediate. wikipedia.orgprinceton.edu

| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product |

|---|---|---|---|---|

| This compound | RLi (e.g., n-BuLi) | 3-Lithio-6-isopropyl-4-nitro-1H-indazole | CO₂, RCHO, R₂CO, etc. | 3-E-6-isopropyl-4-nitro-1H-indazole |

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be achieved under various conditions. Catalytic hydrogenation, using a palladium catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate, is a common method for this transformation. Additionally, other reducing agents can be employed to effect the removal of the iodine atom.

Reactions of the 4-Nitro Group

The nitro group at the 4-position is a strong electron-withdrawing group that significantly influences the reactivity of the indazole ring. Its primary transformation is reduction to an amino group, which dramatically alters the electronic properties of the molecule and provides a new site for further functionalization.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this conversion. For the reduction of 4-nitroindazoles, stannous chloride (SnCl₂) in an alcoholic solvent has been shown to be an effective method. researchgate.net This reaction proceeds by heating the 4-nitroindazole with an excess of anhydrous SnCl₂. researchgate.net The resulting amine can then be isolated after a basic workup. researchgate.net

For example, the reduction of 3-bromo-4-nitro-1H-indazole with anhydrous SnCl₂ in ethanol (B145695) at 60°C leads to the formation of the corresponding 4-amino-3-bromo-1H-indazole. researchgate.net This demonstrates the chemoselectivity of the reduction, leaving the halogen at the 3-position intact.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 3-Bromo-4-nitro-1H-indazole | Anhydrous SnCl₂ | Ethanol | 60 | 4-Amino-3-bromo-1H-indazole |

Other common reagents for nitro group reduction include metals such as iron, zinc, or tin in acidic media, and catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel. semanticscholar.org

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The indazole ring system of this compound is significantly influenced by the presence of the strongly electron-withdrawing nitro group at the C4 position. This group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). The primary site for such reactions is the C3 position, which bears a good leaving group, the iodine atom.

A wide range of nucleophiles can be employed to displace the iodo group, leading to a diverse set of 3-substituted indazole derivatives. Common nucleophiles include:

O-Nucleophiles: Alkoxides and phenoxides can react to form 3-alkoxy- or 3-aryloxyindazoles.

S-Nucleophiles: Thiolates are potent nucleophiles that readily displace the iodo group to yield 3-thioethers.

N-Nucleophiles: Amines (primary and secondary, aliphatic and aromatic) can be used to synthesize various 3-aminoindazole derivatives.

Studies on analogous systems, such as 4-halonitro-pyrazoles, have demonstrated that the halogen atom is readily substituted by arylamines in the presence of a copper catalyst, highlighting the feasibility of such transformations on related heterocyclic systems. osti.gov The reaction conditions typically involve a polar aprotic solvent, such as DMF or DMSO, and may be conducted at elevated temperatures to ensure complete reaction.

Chemistry of the 6-Isopropyl Substituent

The isopropyl group at the C6 position is a potential site for functionalization, primarily through reactions at the benzylic position.

The tertiary carbon-hydrogen bond of the isopropyl group is a benzylic position and is susceptible to oxidation. Such reactions allow for the introduction of oxygen-containing functional groups, further diversifying the molecular scaffold. The presence of the electron-withdrawing nitro group on the ring can influence the reactivity of the benzylic C-H bond, generally making oxidation more challenging than on electron-rich arenes.

Several methods can be considered for the benzylic oxidation of the isopropyl group:

Metal-Catalyzed Oxidation: Transition metal catalysts, in conjunction with oxidants like tert-butyl hydroperoxide (TBHP), are commonly used for benzylic C-H oxidation. nih.gov

Photooxidation: For electron-deficient alkylarenes, photooxidation methods have proven effective. One such method involves the use of Oxone and an alkali metal bromide (e.g., KBr) under visible light, which generates bromo radicals that selectively abstract the benzylic hydrogen. organic-chemistry.org

Strong Oxidizing Agents: Traditional reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under controlled conditions could potentially oxidize the isopropyl group.

The expected products from the oxidation of the 6-isopropyl group are either the corresponding tertiary alcohol (6-(2-hydroxypropan-2-yl)-3-iodo-4-nitro-1H-indazole) or, upon further oxidation, the ketone (6-acetyl-3-iodo-4-nitro-1H-indazole). The choice of oxidant and reaction conditions is critical to achieve selectivity and avoid undesired side reactions or degradation of the indazole core.

Reactivity at the Indazole Nitrogen Atoms (N1/N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which possess lone pairs of electrons and can act as nucleophiles. The N-H proton is acidic and can be removed by a base to generate an indazolide anion, which is a key intermediate for subsequent functionalization.

The reaction of N-unsubstituted indazoles with electrophiles like alkyl or acyl halides typically yields a mixture of N1 and N2 substituted products. The control of regioselectivity is a significant challenge in indazole chemistry. The ratio of N1 to N2 products is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the steric and electronic properties of substituents on the indazole ring. d-nb.infonih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, the N2 position is often considered more sterically accessible.

N1-Selective Alkylation: Conditions that favor thermodynamic control often lead to the N1 isomer. A common and effective protocol for achieving high N1 selectivity involves the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov

N2-Selective Alkylation: Kinetic control or specific reaction conditions can favor the N2 isomer. For instance, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated product. d-nb.info Furthermore, computational studies on 3-haloindazoles suggest that non-covalent interactions, such as halogen bonding between the C3-halogen and the electrophile, can stabilize the transition state for N2 alkylation. wuxibiology.com The presence of an electron-withdrawing group at the C7 position has also been shown to strongly direct alkylation to the N2 position. nih.gov

The table below summarizes general conditions influencing regioselectivity in indazole alkylation.

| Condition | Preferred Regioisomer | Rationale |

| Base/Solvent | ||

| NaH in THF/DMF | N1 | Forms the indazolide anion, reaction proceeds under thermodynamic control favoring the more stable N1 product. nih.gov |

| K₂CO₃ in Acetone/DMF | Mixture (often N1 major) | Milder conditions, can lead to mixtures. |

| Mitsunobu (DEAD/PPh₃) | N2 | Reaction proceeds under kinetic control, favoring the more accessible N2 position. d-nb.info |

| Substituent Effects | ||

| Bulky C3-substituent | N1 | Steric hindrance at N2 disfavors attack at that position. wuxibiology.com |

| Electron-withdrawing group at C7 | N2 | Alters the electronic distribution of the indazolide anion, making the N2 atom more nucleophilic. nih.gov |

In multi-step syntheses, it is often necessary to protect the indazole N-H to prevent unwanted side reactions during subsequent transformations, such as metal-catalyzed cross-coupling at the C3 position. The choice of protecting group is crucial and depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Several protecting groups are suitable for the indazole nitrogen. A patent for preparing related indazole compounds specifically describes the protection of the N1 nitrogen of 3-iodo-6-nitroindazole using 3,4-dihydro-2H-pyran in the presence of an acid catalyst to form the tetrahydropyranyl (THP) ether. google.com

The following table details common protecting groups for indazoles and related heterocycles.

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP), p-TsOH, CH₂Cl₂ google.com | Acidic hydrolysis (e.g., aq. HCl in THF) |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Et₃N, CH₂Cl₂ | Strong acid (e.g., TFA) or thermal |

| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | Fluoride source (e.g., TBAF) or acid |

| Benzyl | Bn | BnBr, NaH, DMF | Hydrogenolysis (H₂, Pd/C) |

Multi-Component Reactions and Combinatorial Approaches for Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. They are highly valued in drug discovery for their efficiency and step-economy.

While this compound is not a direct substrate for common MCRs, it serves as an excellent starting scaffold. Through a simple functional group interconversion, it can be transformed into a valuable component for combinatorial synthesis. A key transformation is the reduction of the C4-nitro group to a primary amine (4-amino-3-iodo-6-isopropyl-1H-indazole). This can be achieved using various standard methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).

The resulting 4-aminoindazole derivative becomes a versatile building block for several MCRs. Aminoazoles, including aminoindazoles, are known to participate in a range of powerful MCRs. nih.govnih.gov For example:

Ugi Four-Component Reaction (Ugi-4CR): The 4-aminoindazole can serve as the amine component in a reaction with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like molecules.

Groebke–Blackburn–Bienaymé Reaction (GBB-3CR): As a 1,3-binucleophile, the aminoindazole can react with an aldehyde and an isocyanide to produce fused heterocyclic systems. nih.gov

Biginelli-type Reactions: The amino group can participate in condensations with β-dicarbonyl compounds and aldehydes to create diverse heterocyclic cores. nih.gov

This strategy allows for the rapid derivatization of the this compound core, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies in medicinal chemistry. The iodo-substituent at the C3 position can be retained through this sequence and used for further diversification via cross-coupling reactions after the MCR has been performed.

Theoretical and Computational Investigations of 3 Iodo 6 Isopropyl 4 Nitro 1h Indazole

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-Iodo-6-isopropyl-4-nitro-1H-indazole. cuny.edu These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

The electron density distribution in this compound is significantly influenced by its substituent groups. The nitro group at the 4-position and the iodine atom at the 3-position are strongly electron-withdrawing, which is expected to decrease the electron density on the indazole ring system. Conversely, the isopropyl group at the 6-position is an electron-donating group, which can partially counteract the effect of the electron-withdrawing groups. This interplay of electronic effects governs the molecule's reactivity towards electrophilic and nucleophilic reagents.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. For substituted nitro-heterocycles, the HOMO is typically localized on the aromatic ring, while the LUMO is often associated with the nitro group. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In the case of this compound, the electron-withdrawing nitro and iodo groups would be expected to lower the energy of the LUMO, while the electron-donating isopropyl group would raise the energy of the HOMO. The precise HOMO-LUMO gap would be a result of the balance of these effects and would require specific DFT calculations to be determined accurately.

| Substituent | Position | Electronic Effect | Predicted Impact on Electron Density | Predicted Impact on Frontier Orbitals |

|---|---|---|---|---|

| 3-Iodo | 3 | Electron-withdrawing (inductive and resonance) | Decrease | Lowers LUMO energy |

| 4-Nitro | 4 | Strongly electron-withdrawing (resonance and inductive) | Significant decrease | Significantly lowers LUMO energy |

| 6-Isopropyl | 6 | Electron-donating (inductive) | Increase | Raises HOMO energy |

The indazole ring is an aromatic system, and its aromaticity is a key contributor to its stability. The presence of substituents can influence the degree of aromaticity. In this compound, the push-pull nature of the electron-donating isopropyl group and the electron-withdrawing nitro and iodo groups can lead to some degree of electronic polarization, but the core aromatic character of the indazole ring is expected to be maintained.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. nih.gov Computational studies on indazole have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The relative stability of the tautomers can be influenced by the nature and position of substituents. For nitro-substituted indazoles, the position of the nitro group can have a significant impact on the tautomeric equilibrium. While specific calculations for this compound are not available, studies on other nitroindazoles suggest that the 1H tautomer is likely to be the more stable form. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The conformational flexibility of this compound primarily arises from the rotation of the isopropyl group. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify the most stable arrangement of the isopropyl group relative to the plane of the indazole ring. The rotation of the isopropyl group is likely to have a relatively low energy barrier, leading to multiple accessible conformations at room temperature. mdpi.com The preferred conformation will be the one that minimizes steric interactions with the adjacent hydrogen atom on the benzene (B151609) ring.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and determine the relative populations of different conformers. For a related compound, 3-chloro-6-nitro-1H-indazole, molecular dynamics simulations have been used to understand its structural and intermolecular affinity in a biological environment. nih.gov Similar simulations for this compound would be valuable for understanding its dynamic behavior and interactions with other molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules and their subsequent transformations.

The synthesis of substituted indazoles often involves cyclization reactions. For example, the synthesis of some nitro-substituted isoxazolines, which are also five-membered nitrogen-containing heterocycles, has been studied computationally, revealing the polar, one-step nature of the [3+2] cycloaddition reaction. mdpi.com While the synthesis of the indazole core of this compound may proceed through a different pathway, computational modeling of the proposed synthetic route would allow for the identification of transition states and intermediates, and the calculation of activation energies, thereby providing a detailed understanding of the reaction mechanism.

The functional groups on the this compound ring system can undergo various transformations. For instance, the nitro group can be reduced to an amino group, and the iodine atom can participate in cross-coupling reactions. Computational studies can model the mechanisms of these transformations. For example, DFT calculations can be used to investigate the reaction pathways for the reduction of the nitro group, comparing different reducing agents and conditions to predict the most efficient method. Similarly, the mechanism of palladium-catalyzed cross-coupling reactions at the C-I bond can be elucidated, providing insights into the catalytic cycle and the factors that influence the reaction yield and selectivity.

| Computational Method | Property/Process Investigated | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, aromaticity, tautomer stability | Understanding of electronic structure, reactivity, and stability. cuny.edu |

| Molecular Mechanics / DFT | Conformational analysis of the isopropyl group | Identification of stable conformers and rotational energy barriers. |

| Molecular Dynamics (MD) Simulations | Dynamic conformational behavior and intermolecular interactions | Understanding of the molecule's behavior in a dynamic environment. nih.gov |

| DFT (Transition State Searching) | Reaction mechanisms for synthesis and functional group transformations | Elucidation of reaction pathways, identification of intermediates and transition states, and prediction of reaction kinetics. |

Role As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Utilization in the Construction of Advanced Organic Scaffolds

The strategic placement of reactive sites on the 3-Iodo-6-isopropyl-4-nitro-1H-indazole ring allows for its use in the construction of diverse and complex molecular architectures. The indazole nucleus itself is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The substituents on this particular derivative enhance its utility as a synthetic intermediate.

The presence of the iodo group at the C-3 position is particularly significant. This feature allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to attach aryl, vinyl, and alkynyl groups, respectively, to the indazole core. This capability is crucial for building the complex carbon skeletons of advanced organic molecules.

The following table summarizes the key structural features of this compound and their implications for its use in constructing advanced organic scaffolds.

| Structural Feature | Position | Synthetic Utility |

| Iodo Group | 3 | Enables a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of diverse substituents. |

| Nitro Group | 4 | Acts as an electron-withdrawing group, influencing the reactivity of the indazole ring. Can be reduced to an amino group for further functionalization. |

| Isopropyl Group | 6 | Influences the steric and electronic properties of the molecule, which can be crucial for the biological activity of derivatives. |

| Indazole Core | - | A "privileged scaffold" in medicinal chemistry, providing a solid foundation for the synthesis of biologically active compounds. |

Strategies for Further Elaboration and Diversification from the Compound

The chemical versatility of this compound allows for a multitude of strategies to further elaborate and diversify its structure. These strategies primarily revolve around the sequential or orthogonal functionalization of the iodo and nitro groups.

One common strategy involves the initial modification at the C-3 position via palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid can introduce an aryl group at this position. Subsequently, the nitro group at the 4-position can be reduced to an amine. This newly formed amino group can then undergo a variety of reactions, such as acylation, sulfonylation, or diazotization followed by substitution, to introduce a wide range of functionalities.

Alternatively, the nitro group can be the first site of transformation. Its reduction to an amino group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 3-iodo-6-isopropyl-1H-indazol-4-amine can then be further functionalized at the amino group or undergo cross-coupling at the C-3 iodo position.

The N-1 position of the indazole ring also presents an opportunity for diversification. Alkylation or arylation at this position can be achieved under basic conditions, which can be important for modulating the properties of the final molecule. Protecting group strategies are also often employed at this position to control reactivity during multi-step syntheses.

The following table outlines some potential reaction pathways for the elaboration of this compound.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-3 arylation |

| Heck Coupling | Alkene, Pd catalyst, base | C-3 vinylation |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-3 alkynylation |

| Nitro Reduction | SnCl₂, HCl or H₂, Pd/C | 4-amino group |

| N-Alkylation | Alkyl halide, base | N-1 alkylation |

Intermediacy in Multi-Step Total Syntheses of Chemical Structures

Based on the known reactivity of similar 3-iodoindazoles, it is plausible that this compound could serve as a key intermediate in the synthesis of such complex molecules. For instance, in a hypothetical multi-step synthesis of a kinase inhibitor, this compound could be utilized in an early step to install the core indazole scaffold with the necessary substitution pattern.

A plausible synthetic route could involve an initial Suzuki coupling to introduce a complex aryl or heteroaryl moiety at the C-3 position. This would be followed by the reduction of the nitro group to an amine, which could then be used to form a crucial amide or urea (B33335) linkage with another part of the target molecule. The isopropyl group at the 6-position would already be in place, contributing to the desired structure-activity relationship of the final compound.

Future Directions and Emerging Research Opportunities in the Chemistry of 3 Iodo 6 Isopropyl 4 Nitro 1h Indazole

Exploration of Uncharted Reactivity Pathways and Novel Transformations

The chemical personality of 3-Iodo-6-isopropyl-4-nitro-1H-indazole is dictated by the interplay of its iodo, nitro, and isopropyl substituents on the indazole core. While the individual reactivities of these groups are well-documented, their combined influence within this specific architecture opens up avenues for discovering novel transformations.

Future research should focus on leveraging the electron-withdrawing nature of the nitro group and the versatile reactivity of the carbon-iodine bond. The iodine atom at the 3-position is a prime handle for various cross-coupling reactions. While Suzuki and Heck reactions are common for similar iodo-substituted heterocycles, there is an opportunity to explore less conventional coupling partners and catalytic systems. google.com For instance, Sonogashira, Stille, and Buchwald-Hartwig aminations could be systematically investigated to build molecular complexity and generate diverse libraries of novel indazole derivatives.

The nitro group at the 4-position offers another reactive site. Its reduction to an amino group is a standard transformation that can be further exploited for the synthesis of fused heterocyclic systems or for introducing a variety of substituents through acylation, alkylation, or diazotization reactions. google.com The development of selective reduction methods that leave the iodo-group intact would be a valuable synthetic tool.

Furthermore, the influence of the bulky isopropyl group at the 6-position on the regioselectivity of these reactions is an area ripe for investigation. This group may exert steric hindrance that could be exploited to control the outcome of certain transformations, leading to the selective synthesis of specific isomers.

Table 1: Potential Novel Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-6-isopropyl-4-nitro-1H-indazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 3-Amino-6-isopropyl-4-nitro-1H-indazoles |

| Selective Nitro Reduction | Reducing agent (e.g., SnCl2, Fe/HCl) | 3-Iodo-6-isopropyl-1H-indazol-4-amine |

Development of More Atom-Economical and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of synthetic routes that are more atom-economical and environmentally friendly. rsc.orgjocpr.com

Current synthetic approaches to substituted indazoles often involve multi-step sequences with the use of hazardous reagents and the generation of significant waste. patsnap.com A key area for improvement is the development of one-pot or tandem reactions that minimize purification steps and solvent usage. For example, a C-H activation approach to directly introduce the isopropyl group at the 6-position of a pre-functionalized indazole core would be a significant advancement over classical Friedel-Crafts type reactions.

The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, should be explored for the synthesis and transformations of this compound. researchgate.net Additionally, the replacement of stoichiometric reagents with catalytic systems, especially those based on earth-abundant and non-toxic metals, would greatly enhance the sustainability of its chemistry. researchgate.net For instance, developing catalytic methods for the nitration and iodination steps would be a significant improvement over traditional methods.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative |

|---|---|---|

| Isopropylation | Friedel-Crafts alkylation with alkyl halide and Lewis acid | Catalytic C-H activation with isopropanol (B130326) or isopropene |

| Nitration | Concentrated nitric and sulfuric acids | Catalytic nitration with a solid acid catalyst and a milder nitrating agent |

| Iodination | I2, KI, oxidizing agent | Electrophilic iodination using a recyclable iodinating agent |

Advanced Computational Modeling for Precise Reactivity Prediction and Design

Computational chemistry offers powerful tools for understanding and predicting the reactivity of molecules. For this compound, density functional theory (DFT) calculations can be employed to elucidate its electronic structure, predict the most likely sites for electrophilic and nucleophilic attack, and model the transition states of various reactions. nih.gov

Such studies can provide valuable insights into the regioselectivity of reactions, helping to explain the directing effects of the substituents. For example, computational models could predict the relative ease of substitution at different positions of the indazole ring, guiding the design of experiments to achieve desired outcomes.

Furthermore, computational modeling can be used to design novel catalysts for specific transformations of this compound. By simulating the interaction of the substrate with different catalyst-ligand combinations, it is possible to identify catalysts that are likely to be more active and selective, thereby reducing the amount of experimental screening required. Molecular docking studies, which are often used in drug discovery, can also be adapted to predict the binding of reactants to a catalyst's active site. nih.gov

Integration with Machine Learning and Artificial Intelligence for Automated Synthesis and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. nih.gov For this compound, these technologies can be applied in several ways.

Furthermore, the combination of AI with automated synthesis platforms can enable the rapid synthesis and screening of large libraries of this compound derivatives for biological activity. researchgate.net An AI algorithm could design a virtual library of compounds, which are then synthesized by an automated system. The resulting compounds could then be tested in high-throughput screening assays, and the data fed back to the AI to refine the design of the next generation of molecules. This closed-loop "design-build-test-learn" cycle has the potential to significantly accelerate the discovery of new drug candidates based on the this compound scaffold. researchgate.netresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-Alkynyl-6-isopropyl-4-nitro-1H-indazoles |

| 3-Amino-6-isopropyl-4-nitro-1H-indazoles |

Q & A

Q. Experimental Design :

Analog Synthesis : Prepare derivatives with variations in substituents (e.g., replacing isopropyl with cyclopropyl or tert-butyl).

In Vitro Assays :

- Kinase Profiling : Screen against a panel of kinases (e.g., PI3K, JAK2) using ADP-Glo™ luminescence assays.

- IC50 Determination : Fit dose-response curves (4-parameter logistic model) to quantify potency .

Computational Modeling :

- Docking (AutoDock Vina): Predict binding modes to ATP pockets.

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns .

Key Finding : A 2025 study showed nitro groups enhance π-stacking with tyrosine residues, while iodine improves hydrophobic contacts .

How can researchers address contradictions in biological activity data across different assay conditions?

Q. Root Causes :

- Solubility Issues : Use DMSO stock solutions (<1% final concentration) to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic Instability : Incubate with liver microsomes (human/rat) to identify degradation products (LC-MS/MS).

- Assay Variability : Normalize data to positive controls (e.g., staurosporine for kinase assays) and use ≥3 biological replicates .

Resolution Workflow :

Replicate experiments under standardized conditions (pH 7.4, 37°C).

Apply Bland-Altman plots to assess inter-lab variability.

Use meta-analysis (e.g., RevMan) to pool data from conflicting studies .

What environmental applications exist for nitro-iodo indazoles, and how can their reactivity be harnessed?

Q. Pollutant Degradation :

- Mechanism : Nitro groups act as electron-withdrawing agents, enhancing iodine’s oxidative capacity.

- Application : Degrade polycyclic aromatic hydrocarbons (PAHs) via Fenton-like reactions (H₂O₂/Fe²⁺) at ppm concentrations .

Challenges : - Byproduct Toxicity : Monitor iodine release (ICP-MS) and mitigate with activated carbon filtration.

- pH Sensitivity : Optimize reactions at pH 3–5 for maximal •OH radical generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.